Sequence-Specific DPP9 vs DPP8 Substrate Recognition: Val-Ala Motif Differentiates Protease Isoform Selectivity
The dipeptide sequence Val-Ala was identified as a consensus cleavage site for dipeptidyl peptidase 9 (DPP9) that is NOT recognized by the closely related dipeptidyl peptidase 8 (DPP8) [1]. This differential substrate recognition provides a basis for isoform-specific targeting: the Val-Ala motif serves as a cleavage sequence for DPP9 but not DPP8, whereas alternative dipeptide sequences (e.g., Val-Pro) may exhibit distinct isoform selectivity profiles [1].
| Evidence Dimension | DPP9 vs DPP8 cleavage recognition |
|---|---|
| Target Compound Data | Val-Ala: Cleaved by DPP9; NOT cleaved by DPP8 |
| Comparator Or Baseline | Other dipeptide motifs (e.g., Val-Pro): Different isoform selectivity profiles |
| Quantified Difference | Qualitative selectivity: Val-Ala motif enables DPP9-specific recognition with exclusion of DPP8 |
| Conditions | Two-dimensional differential in-gel electrophoresis (2D-DIGE) protease substrate profiling |
Why This Matters
Procurement of a Val-Ala-containing building block (such as Z-Ala-Val-OH after deprotection) enables construction of DPP9-selective probe molecules or prodrugs, whereas Val-Pro-containing alternatives would target a different isoform panel.
- [1] Zhang H, Chen Y, Keane FM, Gorrell MD. Identification of novel dipeptidyl peptidase 9 substrates by two‐dimensional differential in‐gel electrophoresis. FEBS J. 2015;282(19):3737-3757. doi:10.1111/febs.13375 View Source
